Hexatungstate de sodium hydraté

Vue d'ensemble

Description

Hexasodium tungstate hydrate, also known as sodium polytungstate hydrate, is an inorganic compound with the chemical formula Na6[H2W12O40]. It is a white to slightly yellow-greenish solid or solution, depending on its state. This compound is known for its high density and is commonly used in various scientific and industrial applications.

Applications De Recherche Scientifique

Chemical Properties and Structure

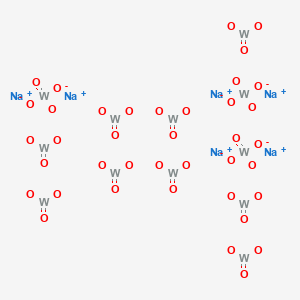

Hexasodium tungstate hydrate is characterized by its high solubility in water, exceeding 1000 g/L at 20°C. The compound consists of tungsten ions coordinated by oxygen, forming octahedral units, which contribute to its unique properties. Its structure allows it to mimic molybdenum in biological systems, making it relevant in biochemical research.

Scientific Research Applications

Hexasodium tungstate hydrate finds utility in several scientific domains:

Chemical Research

- Density Separation : It is commonly used as a heavy liquid for density gradient centrifugation, facilitating the separation of biological molecules and cells based on their density.

- Catalysis : The compound acts as a catalyst in various organic reactions, including epoxidation and oxidation processes. Its catalytic properties stem from the tungsten atom's ability to form complexes with reactants, enhancing reaction efficiency .

Biological Applications

- Enzyme Inhibition : Hexasodium tungstate hydrate has been shown to inhibit molybdenum-dependent enzymes, affecting metabolic pathways in microorganisms. This property has potential therapeutic implications, particularly in treating bacterial infections.

- Medical Imaging : Research is exploring its use as a contrast agent in medical imaging due to its high density and biocompatibility.

Industrial Applications

- Water Treatment : The compound is utilized in water treatment processes to remove heavy metals by forming insoluble tungstate complexes, thereby enhancing water quality .

- Petrochemical Industry : It serves as a catalyst in the desulfurization of petroleum products, ensuring compliance with environmental regulations by reducing sulfur content .

Case Study 1: Enzyme Inhibition

A study demonstrated that hexasodium tungstate hydrate effectively inhibited the growth of Enterobacteriaceae when administered to laboratory animals. This inhibition was linked to its competitive interaction with molybdenum-dependent enzymes, highlighting its potential as an antimicrobial agent.

Case Study 2: Catalytic Applications

In organic synthesis, hexasodium tungstate hydrate has been employed as a catalyst for the epoxidation of alkenes. A notable example involved the synthesis of epoxides from unsaturated fatty acids using this compound under mild reaction conditions, showcasing its efficiency and versatility in catalysis.

Mécanisme D'action

Result of Action

Hexasodium tungstate hydrate is known to have several effects. According to the European Chemicals Agency (ECHA), the compound is harmful if swallowed, causes serious eye damage, and is harmful to aquatic life with long-lasting effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of hexasodium tungstate hydrate. For instance, the compound is non-toxic, odorless, non-flammable, reusable, non-photosensitive, and highly transparent . It’s also important to note that containers must be properly re-sealed after use .

Analyse Biochimique

Biochemical Properties

It is known that this compound is used in the preparation of aqueous heavy liquids, indicating its potential role in biochemical reactions .

Cellular Effects

It is known that the compound is harmful if swallowed and causes serious eye damage . It is also harmful to aquatic life with long-lasting effects .

Molecular Mechanism

It is known that the compound is used in the preparation of aqueous heavy liquids, suggesting that it may interact with biomolecules in a specific manner .

Temporal Effects in Laboratory Settings

It is known that the compound is non-toxic, odourless, non-flammable, reusable, non-photosensitive, and highly transparent .

Dosage Effects in Animal Models

It is known that the compound is harmful if swallowed .

Metabolic Pathways

It is known that the compound is used in the preparation of aqueous heavy liquids, suggesting that it may interact with enzymes or cofactors .

Transport and Distribution

It is known that the compound is water-soluble, suggesting that it may be transported and distributed within cells and tissues via aqueous solutions .

Subcellular Localization

It is known that the compound is water-soluble, suggesting that it may be localized in aqueous compartments within cells .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Hexasodium tungstate hydrate can be synthesized by reacting sodium tungstate with tungstic acid under controlled conditions. The reaction typically involves dissolving sodium tungstate in water and then adding tungstic acid to the solution. The mixture is then heated and stirred to promote the formation of hexasodium tungstate hydrate. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the purity and yield of the product.

Industrial Production Methods: In industrial settings, hexasodium tungstate hydrate is produced on a larger scale using similar methods. The process involves the use of high-purity raw materials and advanced equipment to maintain consistent quality. The compound is often produced in crystalline form and then dissolved in deionized water to create a solution with the desired density. The industrial production process also includes steps for purification and quality control to ensure the final product meets the required specifications .

Analyse Des Réactions Chimiques

Types of Reactions: Hexasodium tungstate hydrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized in the presence of strong oxidizing agents.

Reduction: It can be reduced by reducing agents, leading to the formation of lower oxidation state tungsten compounds.

Substitution: It can participate in substitution reactions where its sodium ions are replaced by other cations.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride.

Substitution: Various metal salts can be used to replace sodium ions.

Major Products Formed:

Oxidation: Higher oxidation state tungsten compounds.

Reduction: Lower oxidation state tungsten compounds.

Substitution: Metal tungstate compounds

Comparaison Avec Des Composés Similaires

Hexasodium tungstate hydrate is unique compared to other similar compounds due to its high density and specific chemical properties. Similar compounds include:

Sodium metatungstate: Similar in composition but differs in its hydration state and density.

Ammonium tungstate: Contains ammonium ions instead of sodium ions, leading to different chemical properties.

Potassium tungstate: Contains potassium ions, which affect its solubility and reactivity.

Hexasodium tungstate hydrate stands out due to its high purity, stability, and versatility in various applications .

Activité Biologique

Hexasodium tungstate hydrate (Na₆[H₂W₁₂O₄₀]·xH₂O), commonly referred to as sodium metatungstate, is an inorganic compound notable for its diverse biological activities and applications in various fields. This article delves into its biological activity, particularly its role as an enzyme inhibitor and its potential therapeutic applications, supported by relevant data and case studies.

Hexasodium tungstate hydrate is a white crystalline solid that exhibits high solubility in water, exceeding 1000 g/L at 20°C. Its structure consists of tungsten ions coordinated by oxygen, forming octahedral units. This unique arrangement contributes to its biological activity, particularly in mimicking the behavior of molybdenum in biological systems .

Biological Activity Overview

Hexasodium tungstate hydrate has been studied extensively for its biological activities, particularly as an inhibitor of molybdenum-dependent enzymes. Its structural similarity to molybdenum allows it to compete for binding sites in several biological systems. Key findings regarding its biological activity include:

- Enzyme Inhibition : It acts as a competitive inhibitor of molybdenum-dependent enzymes, disrupting metabolic pathways in certain bacteria, such as Enterobacteriaceae .

- Antidiabetic Effects : Sodium tungstate has shown significant potential as an antidiabetic agent. Studies indicate that it can normalize blood glucose levels and enhance glycogen synthesis without directly activating insulin receptors .

The mechanisms through which hexasodium tungstate exerts its biological effects involve several key pathways:

- Glycogen Synthesis : In primary cultured hepatocytes, hexasodium tungstate activates pathways leading to increased glycogen synthesis through the activation of ERK1/2 signaling pathways. This activation occurs independently of insulin receptor signaling .

- Metabolic Regulation : Sodium tungstate influences various metabolic enzymes involved in glucose metabolism, such as phosphofructokinase and glycogen phosphorylase, enhancing their activity and thereby improving glucose homeostasis .

Study 1: Antidiabetic Properties

In a study involving streptozotocin-induced diabetic rats, administration of sodium tungstate resulted in significant reductions in blood glucose levels. The treatment normalized the expression levels of key metabolic enzymes and transcription factors associated with gluconeogenesis and glycogen synthesis .

Study 2: Bacterial Growth Inhibition

Research demonstrated that hexasodium tungstate could inhibit the growth of specific bacteria when administered through drinking water to laboratory animals. This effect was attributed to its ability to interfere with molybdenum-dependent metabolic processes essential for bacterial survival .

Comparative Analysis

To better understand the uniqueness of hexasodium tungstate hydrate among other tungsten compounds, a comparison table is presented below:

| Compound Name | Formula | Unique Features |

|---|---|---|

| Hexasodium Tungstate Hydrate | Na₆[H₂W₁₂O₄₀]·xH₂O | High solubility; enzyme inhibition properties |

| Sodium Tungstate Dihydrate | Na₂WO₄·2H₂O | Commonly used as an oxidizing agent |

| Sodium Metatungstate | Na₂W₁₂O₃₈ | Less soluble; primarily for analytical purposes |

| Potassium Tungstate | K₂WO₄ | Similar applications but different ionic properties |

Applications

Hexasodium tungstate hydrate's biological activity opens avenues for various applications:

- Pharmaceuticals : Its role as an enzyme inhibitor makes it a candidate for developing new drugs targeting metabolic disorders.

- Research : As a versatile catalyst in organic synthesis, it facilitates the production of pharmaceuticals and fine chemicals .

- Material Science : Its ability to form tungsten-based materials with unique properties is valuable for advanced material research .

Propriétés

IUPAC Name |

hexasodium;dioxido(dioxo)tungsten;trioxotungsten | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6Na.39O.12W/q6*+1;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;6*-1;;;;;;;;;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZCSOJKJFMWYCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][W](=O)(=O)[O-].[O-][W](=O)(=O)[O-].[O-][W](=O)(=O)[O-].O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Na6O39W12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2968.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12141-67-2 | |

| Record name | Sodium metatungstate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012141672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tungstate (W12(OH)2O386-), sodium (1:6) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexasodium tungstate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.205 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.